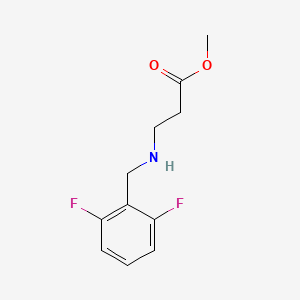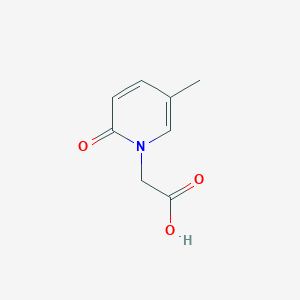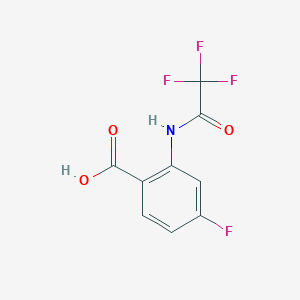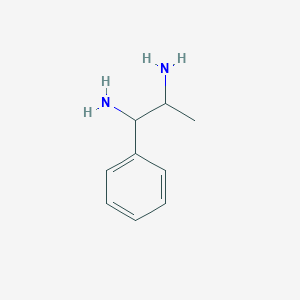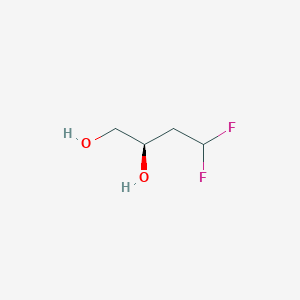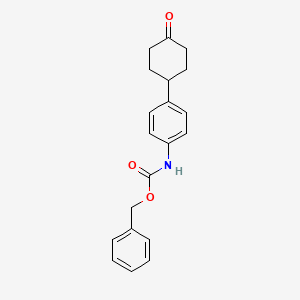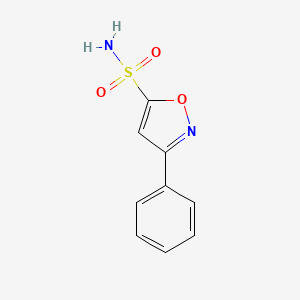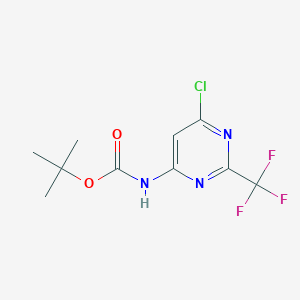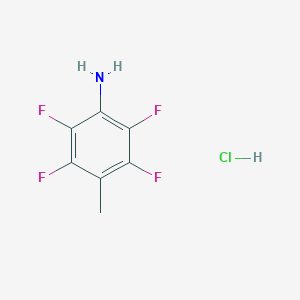
2,3,5,6-Tetrafluoro-4-methylaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrafluoro-4-methylaniline hydrochloride is a fluorinated aromatic amine compound It is characterized by the presence of four fluorine atoms and a methyl group attached to the benzene ring, along with an amino group that is protonated to form the hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-methylaniline hydrochloride typically involves the fluorination of 4-methylaniline. One common method is the reaction of 4-methylaniline with a fluorinating agent such as sulfur tetrafluoride or elemental fluorine under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes nitration, reduction, and subsequent fluorination steps. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetrafluoro-4-methylaniline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation can produce nitroanilines .
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrafluoro-4-methylaniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetrafluoro-4-methylaniline hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding to enzymes and receptors. The amino group can form hydrogen bonds and participate in nucleophilic reactions, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a methyl group.
2,3,5,6-Tetrafluoro-4-hydroxyaniline: Contains a hydroxyl group instead of a methyl group.
2,3,5,6-Tetrafluorobenzaldehyde: An aldehyde derivative with similar fluorination pattern .
Uniqueness
2,3,5,6-Tetrafluoro-4-methylaniline hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. The combination of fluorine atoms and a methyl group provides distinct electronic and steric properties that differentiate it from other similar compounds .
Propiedades
Fórmula molecular |
C7H6ClF4N |
|---|---|
Peso molecular |
215.57 g/mol |
Nombre IUPAC |
2,3,5,6-tetrafluoro-4-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H5F4N.ClH/c1-2-3(8)5(10)7(12)6(11)4(2)9;/h12H2,1H3;1H |
Clave InChI |
SJCCILUXOOAPMP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1F)F)N)F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-tert-butyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13505690.png)

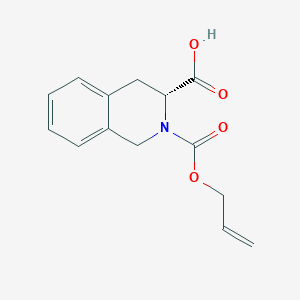
![Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate](/img/structure/B13505705.png)
